N-(4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-13-3-5-14(6-4-13)20-17(25)12-2-1-9-23(10-12)16-8-7-15-21-19-11-24(15)22-16/h3-8,11-12H,1-2,9-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKJQASTDFBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often begins with the preparation of the triazolopyridazine core, followed by the introduction of the fluorophenyl group and the piperidine carboxamide moiety. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and piperidine derivatives. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound improves metabolic stability compared to chlorophenyl analogs, which exhibit higher reactivity but reduced bioavailability .
- Piperidine Position : Piperidine-3-carboxamide (target compound) shows stronger bromodomain affinity than piperidine-4-carboxamide derivatives due to spatial alignment with target proteins .
- Triazole Substitutions : Methyl or trifluoromethyl groups on the triazole ring enhance target selectivity. For example, the trifluoromethyl group in increases hydrophobic interactions with enzyme pockets, improving inhibitory potency.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | N-(4-chlorophenyl) Analog | Trifluoromethyl Derivative |
|---|---|---|---|
| LogP | 2.1 | 2.8 | 3.5 |
| Solubility (mg/mL) | 0.45 | 0.12 | 0.08 |
| Plasma Stability (t₁/₂) | 6.2 h | 3.8 h | 9.5 h |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 8 µM) | High (IC₅₀ = 2 µM) | Low (IC₅₀ > 20 µM) |
The target compound balances moderate lipophilicity (LogP = 2.1) with acceptable solubility, whereas trifluoromethylated analogs prioritize metabolic stability at the cost of aqueous solubility .
Biological Activity
N-(4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.38 g/mol. The structure includes a piperidine ring, a triazolo-pyridazine moiety, and a fluorophenyl group, which contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Kinase Inhibition : Some studies suggest that derivatives of triazolo-pyridazine compounds can inhibit specific kinases involved in cellular signaling pathways, which may play a role in cancer therapy and other diseases .
- Antimicrobial Activity : The compound has been evaluated for its potential anti-tubercular properties. Certain derivatives have shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its derivatives:
Case Studies
- Anti-Tubercular Screening : A study synthesized several derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating promising anti-tubercular properties .
- Kinase Inhibition : A derivative was tested for its ability to inhibit Plasmodium falciparum calcium-dependent protein kinase 1, showing an IC50 value of 56 nM. This suggests potential applications in treating malaria .
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-(4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide?
Methodological Answer: The synthesis involves multi-step routes requiring precise control of reaction parameters:
- Temperature and Solvent Selection: Use polar aprotic solvents (e.g., DMF) for coupling reactions and reflux conditions (80–120°C) for cyclization steps .
- Catalysts and Purification: Employ Pd-based catalysts for cross-coupling reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products .
- Yield Optimization: Adjust stoichiometry ratios (e.g., 1:1.2 for amine:acyl chloride) and monitor reaction progress via TLC or HPLC .
Q. How does the carboxamide group influence the chemical reactivity of this compound?
Methodological Answer: The carboxamide group undergoes hydrolysis under acidic (HCl, 60°C) or basic (NaOH, aqueous ethanol) conditions, yielding a carboxylic acid and amine. This reactivity is critical for:
- Prodrug Design: Modify the carboxamide to enhance bioavailability.
- Stability Studies: Assess degradation pathways in simulated physiological conditions (e.g., pH 7.4 buffer, 37°C) .
Q. What structural features contribute to its biological activity, and how are structure-activity relationships (SAR) analyzed?
Methodological Answer: Key SAR drivers include:
- Fluorophenyl Group: Enhances lipophilicity and target binding via halogen bonding.
- Triazolopyridazine Moiety: Participates in π-π stacking with aromatic residues in enzyme active sites.
SAR Analysis Workflow:
Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine or methoxy groups).
Test binding affinity using SPR (surface plasmon resonance) or fluorescence polarization assays.
Correlate activity data with computational docking (AutoDock Vina) to identify critical interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Contradictions may arise from assay conditions or target heterogeneity. Mitigation strategies include:
- Orthogonal Assays: Validate inhibition using both enzymatic (e.g., kinase activity) and cell-based (e.g., proliferation) assays.
- Buffer Optimization: Standardize pH, ionic strength, and co-factor concentrations (e.g., Mg²⁺ for kinases).
- Structural Analysis: Use X-ray crystallography to confirm binding modes and rule out off-target effects .
Q. What methodologies are recommended for identifying molecular targets of this compound?
Methodological Answer:
- Chemoproteomics: Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates .
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways.
- In Silico Target Prediction: Utilize platforms like SwissTargetPrediction to prioritize candidates based on structural similarity .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be systematically evaluated?
Methodological Answer:
- In Vitro ADME:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- In Vivo Profiling: Administer to rodent models and measure plasma half-life (t₁/₂) and bioavailability (AUC) .
Q. What strategies address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH Adjustment: Solubilize the compound in mildly acidic buffers (pH 4–5) if the carboxamide is protonated.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance dispersion .
Notes on Evidence Utilization
- and provide direct insights into synthesis and target engagement.
- SAR and mechanistic hypotheses are extrapolated from structurally related compounds (e.g., ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
